An In-depth Technical Guide to 3-Bromo-2-methoxy-4-methyl-5-nitropyridine and its Isomeric Landscape
An In-depth Technical Guide to 3-Bromo-2-methoxy-4-methyl-5-nitropyridine and its Isomeric Landscape
Part 1: The Target Molecule: 3-Bromo-2-methoxy-4-methyl-5-nitropyridine
While not extensively cataloged, the synthesis of 3-Bromo-2-methoxy-4-methyl-5-nitropyridine is chemically feasible. The synthetic logic points towards a nucleophilic aromatic substitution on a pre-functionalized pyridine ring. A key precursor, 3-bromo-2-chloro-4-methyl-5-nitropyridine , has been synthesized, providing a direct pathway to the target compound.[1]
Proposed Synthetic Pathway
The synthesis would logically proceed in two key stages starting from 4-Methyl-5-nitropyridin-2-ol.
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Halogenation: The initial step involves the bromination and subsequent chlorination of the pyridin-2-ol starting material to install the necessary leaving group for the final methoxylation step.
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Nucleophilic Aromatic Substitution (SNAr): The chloro group at the C2 position is highly activated by the electron-withdrawing nitro group at the C5 position, making it susceptible to displacement by a nucleophile like sodium methoxide.
The proposed workflow is visualized below.
Caption: Proposed synthesis of 3-Bromo-2-methoxy-4-methyl-5-nitropyridine.
This proposed route leverages well-established transformations in pyridine chemistry. The successful synthesis of the chloropyridine precursor strongly suggests that the target molecule is an accessible and stable chemical entity awaiting further characterization and application.
Part 2: A Comprehensive Guide to 5-Bromo-2-methoxy-4-methyl-3-nitropyridine (CAS: 884495-14-1)
As a close structural isomer, 5-Bromo-2-methoxy-4-methyl-3-nitropyridine serves as an excellent proxy for understanding the physicochemical properties, reactivity, and biological potential of this substitution pattern. This compound is a valuable intermediate in medicinal and agricultural chemistry.[2]
Core Compound Properties
The physicochemical properties of this molecule are crucial for its handling, reactivity, and role in drug discovery, influencing factors like solubility and membrane permeability.
| Property | Value | Source |
| CAS Number | 884495-14-1 | [3][4] |
| Molecular Formula | C₇H₇BrN₂O₃ | [2][5] |
| Molecular Weight | 247.05 g/mol | [2][5] |
| Appearance | Off-white to yellow powder/solid | [2] |
| Melting Point | 72-78 °C | [2] |
| Storage | Store at 0-8 °C | [2] |
Synthesis and Mechanistic Insights
The most common synthesis of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine involves the bromination of a nitropyridine precursor. The choice of reagents and conditions is critical for achieving high yield and purity.
Reaction: Electrophilic Aromatic Substitution (Bromination)
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Starting Material: 2-methoxy-4-methyl-3-nitropyridine
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Key Reagents: Bromine (Br₂), Acetic Acid (AcOH), Sodium Acetate (NaOAc)
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Mechanism: The pyridine ring is activated towards electrophilic substitution. Acetic acid serves as the solvent, and sodium acetate acts as a base to modulate the reaction conditions. Bromine is the electrophile that is introduced onto the C5 position, which is sterically accessible and electronically activated.
Caption: Workflow for the synthesis of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine.
This protocol is adapted from established procedures and provides a robust method for laboratory-scale synthesis.
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Vessel Preparation: To a suitable reaction vessel, add 2-methoxy-4-methyl-3-nitropyridine (250 g, 1.49 mol) and acetic acid (1.5 L). Stir at room temperature to achieve a solution.
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Base Addition: Slowly add sodium acetate (365 g, 5.37 mol) to the stirring solution.
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Bromination: Add bromine (639 g, 4.00 mol) dropwise to the mixture. The rate of addition should be controlled to maintain the reaction temperature, typically over less than 30 minutes.
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Reaction: After the addition is complete, heat the reaction mixture to 80 °C for approximately 12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Quenching and Precipitation: Once the reaction is complete, cool the mixture to 0 °C. Sequentially and carefully add a 10% aqueous sodium sulfite solution (1.5 L) to quench excess bromine, followed by a saturated aqueous sodium sulfate solution (1.5 L).
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Isolation: The product will precipitate as a solid. Collect the solid by filtration.
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Purification: Wash the collected solid with water and dry under reduced pressure to yield 5-bromo-2-methoxy-4-methyl-3-nitropyridine as a light yellow solid. A typical yield is around 82%.[5]
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Characterization: Confirm the structure of the product using ¹H NMR spectroscopy. The expected signals are a singlet for the pyridine proton at ~8.25 ppm, a singlet for the methoxy protons at ~3.94 ppm, and a singlet for the methyl protons at ~2.29 ppm (in DMSO-d₆).[5]
Applications in Research and Development
The unique substitution pattern of bromo, methoxy, methyl, and nitro groups on the pyridine core makes this compound a versatile building block in several areas of chemical science.
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Pharmaceutical Development: It serves as a key intermediate in the synthesis of complex molecules for drug discovery.[2] The functional groups allow for a variety of subsequent chemical transformations, such as cross-coupling reactions at the bromine site or reduction of the nitro group to an amine, which can then be further functionalized. These derivatives are explored for potential anti-cancer and anti-inflammatory activities.[2]
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Agrochemical Chemistry: This scaffold is used in the development of new pesticides and herbicides.[2] The specific arrangement of substituents can be tuned to interact with biological targets in pests or weeds, leading to new crop protection agents.
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Materials Science: The electron-deficient nature of the nitropyridine ring suggests potential applications in creating advanced organic materials with specific electronic or optical properties.[2]
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential when handling 5-Bromo-2-methoxy-4-methyl-3-nitropyridine.
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety goggles.
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Handling: Use only in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
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Hazards: This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.
References
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Ningbo Inno Pharmchem Co., Ltd. 3-Bromo-2-Methyl-5-Nitropyridine: A Versatile Research Tool. [Link]
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The Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19. [Link]
-
PubChemLite. 3-bromo-2-methoxy-5-nitropyridine (C6H5BrN2O3). [Link]
-
International Union of Crystallography. 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine. [Link]
-
PubChem. 3-Bromo-2-methyl-5-nitropyridine. [Link]
-
IUCr Journals. 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine. [Link]
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MDPI. Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | 884495-14-1 [chemicalbook.com]
- 4. 884495-14-1|5-Bromo-2-methoxy-4-methyl-3-nitropyridine|BLD Pharm [bldpharm.com]
- 5. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
